molecular formula C9H14Cl2N2 B6281011 N-phenylazetidin-3-amine dihydrochloride CAS No. 2138172-01-5

N-phenylazetidin-3-amine dihydrochloride

Cat. No.: B6281011
CAS No.: 2138172-01-5
M. Wt: 221.1
InChI Key:
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Description

N-phenylazetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H12N2·2HCl and a molecular weight of 221.13 g/mol

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of phenylacetonitrile with ethylenediamine under acidic conditions. The reaction proceeds via the formation of an intermediate imine, which is then reduced to form the azetidine ring.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the cyclization of appropriate precursors under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as N-phenylazetidin-3-one.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine, N-phenylazetidin-3-amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) can be employed in substitution reactions.

Major Products Formed:

  • Oxidation: N-phenylazetidin-3-one

  • Reduction: N-phenylazetidin-3-amine

  • Substitution: Various substituted azetidines depending on the nucleophile used

Scientific Research Applications

N-phenylazetidin-3-amine dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the structure-activity relationships of azetidine derivatives.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-phenylazetidin-3-amine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

N-phenylazetidin-3-amine dihydrochloride is unique due to its structural features and reactivity. Similar compounds include:

  • Azetidine: A simpler nitrogen-containing heterocycle without the phenyl group.

  • N-phenylpiperidine: A larger ring structure with similar phenyl substitution.

  • N-phenylmorpholine: Another nitrogen-containing heterocycle with a different ring size.

Properties

CAS No.

2138172-01-5

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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